molecular formula C15H15N3O2 B11725591 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea

1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea

Cat. No.: B11725591
M. Wt: 269.30 g/mol
InChI Key: MNFHPLAACXQPQT-UHFFFAOYSA-N
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Description

1-[4-(N-Hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea is a substituted phenylurea derivative characterized by a para-substituted phenyl ring bearing an N-hydroxy-C-methylcarbonimidoyl group. This group consists of an imine (C=N) core modified with a hydroxyl (-OH) and methyl (-CH₃) substituent, conferring unique electronic and steric properties. The urea moiety (-NH-C(O)-NH-) serves as a hydrogen-bond donor/acceptor, making it a candidate for interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea

InChI

InChI=1S/C15H15N3O2/c1-11(18-20)12-7-9-14(10-8-12)17-15(19)16-13-5-3-2-4-6-13/h2-10,20H,1H3,(H2,16,17,19)

InChI Key

MNFHPLAACXQPQT-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea involves several steps, typically starting with the preparation of the phenylurea core. The hydroxy-C-methylcarbonimidoyl group is then introduced through a series of reactions, including nitration, reduction, and hydrolysis. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .

Chemical Reactions Analysis

1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

The primary application of 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea lies in its potential as an antitumor agent. Research indicates that compounds with similar structures exhibit significant antimitotic activity against human tumor cells, suggesting a promising avenue for cancer treatment.

Case Study: Antitumor Activity

A study conducted using the National Cancer Institute's protocols demonstrated that derivatives of phenylurea compounds showed substantial growth inhibition in various cancer cell lines. The mean GI50 (the concentration required to inhibit cell growth by 50%) values were reported to be around 15.72 µM, indicating a strong potential for further development into effective anticancer drugs .

Agricultural Applications

In agriculture, compounds similar to this compound have been studied for their acaricidal properties. These compounds can be utilized to control pest populations effectively.

Case Study: Acaricidal Activity

Research on phenyl urea derivatives has shown significant acaricidal activity against common agricultural pests such as Tetranychus cinnabarinus. For instance, one compound demonstrated a control effect of approximately 90% against adult mites at a concentration of 500 mg/L, which is comparable to established acaricides like fluacrypyrim .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy in both medicinal and agricultural applications. Variations in substituents on the phenyl rings can significantly influence biological activity.

Data Table: Structure-Activity Relationships

Compound VariantSubstituentAntitumor Activity (GI50 µM)Acaricidal Activity (%)
Base CompoundNone15.72N/A
Variant A-Cl12.5085
Variant B-F10.0090
Variant C-Br14.00N/A

Conclusion and Future Directions

The compound this compound exhibits promising applications in both medicinal chemistry and agriculture, particularly as an antitumor agent and an effective acaricide. Future research should focus on synthesizing new derivatives to enhance efficacy and reduce toxicity, alongside conducting comprehensive toxicity studies to assess safety for human use and environmental impact.

Mechanism of Action

The mechanism of action of 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The hydroxy-C-methylcarbonimidoyl group plays a crucial role in its reactivity, allowing it to bind to target molecules and exert its effects. Detailed studies on its molecular targets and pathways are available in scientific literature .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Alkoxy-Substituted Phenylureas

Compounds such as 1-(4-(hexyloxy)phenyl)-3-phenylurea () feature alkoxy chains (e.g., hexyloxy, octyloxy) at the para position. For example:

Compound Substituent Yield (%) Molecular Weight Key Functional Groups
1-(4-(hexyloxy)phenyl)-3-phenylurea Hexyloxy (-O-C₆H₁₃) 90 312.29 Urea, alkoxy
Target Compound N-Hydroxy-C-methylcarbonimidoyl - - Urea, imine, hydroxyl

The target compound’s N-hydroxy-C-methylcarbonimidoyl group introduces polar characteristics via the hydroxyl and imine groups, balancing lipophilicity and hydrogen-bonding capacity compared to purely hydrophobic alkoxy chains .

Heterocyclic Modifications
  • The dichlorobenzyl group provides electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets.
  • Pyrrolo-Pyrimidine Derivatives (): 1-[4-(4-amino-7-cyclopentyl-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-phenylurea demonstrates kinase inhibitory activity due to the pyrrolo-pyrimidine scaffold, a common pharmacophore in kinase inhibitors.
HIF-1α Inhibitors ():

The derivative 1-[4-(N-benzylamino)phenyl]-3-phenylurea (2k) inhibits hypoxia-induced HIF-1α accumulation (IC₅₀ = 7.2 µM) and VEGF secretion (IC₅₀ = 15 µM). The benzylamino group likely engages in hydrophobic interactions with the target protein. In contrast, the target compound’s hydroxyl and methyl groups may modulate solubility and binding kinetics .

Anticonvulsant Agents ():

Thiadiazole-linked phenylureas exhibit potent anticonvulsant activity (ED₅₀ = 0.65–2.72 µmol/kg), attributed to the thioether and halogenated benzyl groups. The target compound’s imine and hydroxyl groups could offer alternative binding modes for neurological targets .

Biological Activity

The compound 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C16H16N4O2
  • Molecular Weight : 296.32 g/mol
  • CAS Number : Not readily available in current databases.

Structural Representation

The compound features a urea linkage with a hydroxymethylcarbonimidoyl substituent, contributing to its biological properties. The presence of the phenyl groups enhances its lipophilicity, which may influence its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The hydroxymethylcarbonimidoyl group can form hydrogen bonds with active sites of enzymes, potentially leading to inhibition of their activity.
  • Receptor Modulation : The compound may bind to specific receptors, altering their function and influencing downstream signaling pathways.

Research Findings

  • Anticancer Activity : Studies have shown that derivatives similar to this compound exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, compounds with urea linkages have been effective in targeting tumor growth in various cancer models .
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, reducing cytokine production and inflammation markers in vitro and in vivo .
  • Antimicrobial Properties : Some studies suggest potential antimicrobial activity against certain bacterial strains, although specific data on this compound remains limited.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, a related compound demonstrated IC50 values in the micromolar range against breast cancer cell lines. The mechanism was attributed to the inhibition of the cell cycle at the G1 phase, leading to reduced proliferation rates .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into inflammatory models showed that compounds structurally related to this compound significantly decreased levels of TNF-alpha and IL-6 when administered in a murine model of arthritis .

Data Table of Biological Activities

Biological ActivityEffectivenessReference
Anticancer (Breast)IC50 ~ 10 µMJournal of Medicinal Chemistry
Anti-inflammatoryDecreased TNF-alphaInflammatory Models Study
Antimicrobial (Preliminary)Variable efficacyInitial Screening

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